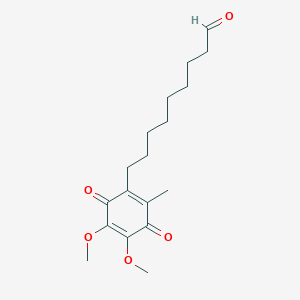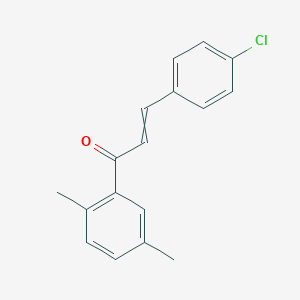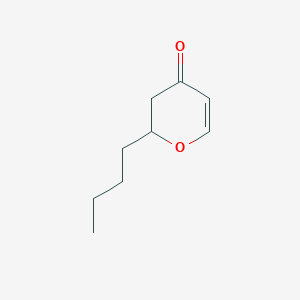
4H-Pyran-4-one, 2-butyl-2,3-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Pyran-4-one, 2-butyl-2,3-dihydro- is a heterocyclic compound that belongs to the pyran family. Pyrans are six-membered oxygen-containing rings that have captivated the interest of synthetic chemists due to their broad spectrum of biological and pharmaceutical properties . This specific compound, with its unique structure, has various applications in scientific research and industry.
Méthodes De Préparation
The synthesis of 4H-Pyran-4-one, 2-butyl-2,3-dihydro- can be achieved through several methods. One common approach involves the hetero Diels-Alder reaction of 1-amino-3-siloxy-1,3-butadiene with a range of unactivated carbonyl compounds and imines. This reaction proceeds under remarkably mild conditions at room temperature and in the absence of Lewis acid catalysts . Another method involves a metal-free, p-toluenesulfonic acid-catalyzed intramolecular rearrangement of δ-hydroxyalkynones, which provides substituted 2,3-dihydro-4H-pyran-4-ones with high regioselectivity under mild conditions .
Analyse Des Réactions Chimiques
4H-Pyran-4-one, 2-butyl-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyranones.
Reduction: Reduction reactions can convert it into dihydropyrans.
Applications De Recherche Scientifique
4H-Pyran-4-one, 2-butyl-2,3-dihydro- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is being investigated for its potential therapeutic applications due to its biological activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4H-Pyran-4-one, 2-butyl-2,3-dihydro- involves its interaction with various molecular targets and pathways. Its biological activity is often attributed to its ability to interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may result from its interaction with bacterial cell membranes, disrupting their integrity and function .
Comparaison Avec Des Composés Similaires
4H-Pyran-4-one, 2-butyl-2,3-dihydro- can be compared with other similar compounds such as:
2H-Pyran: Another member of the pyran family, differing in the position of the hydrogen atom.
4H-Pyran-4-one: The parent compound without the butyl and dihydro modifications.
2,3-Dihydro-4H-pyran-4-one: A closely related compound with similar chemical properties. The uniqueness of 4H-Pyran-4-one, 2-butyl-2,3-dihydro- lies in its specific substitutions, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
159455-03-5 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
2-butyl-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C9H14O2/c1-2-3-4-9-7-8(10)5-6-11-9/h5-6,9H,2-4,7H2,1H3 |
Clé InChI |
JXBCBVFEKPPODV-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CC(=O)C=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


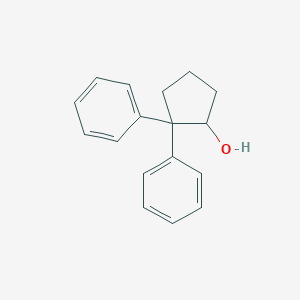

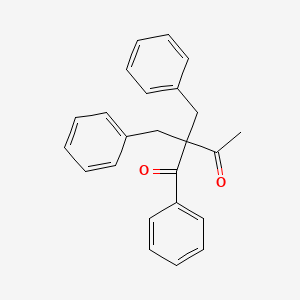
![Cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]-](/img/structure/B14270029.png)
![N-[(Benzylideneamino)methyl]-N-methylaniline](/img/structure/B14270030.png)
![[(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile](/img/structure/B14270040.png)
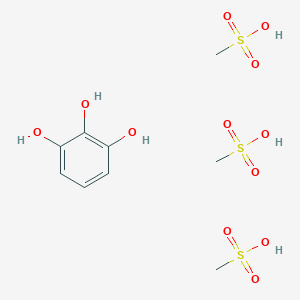
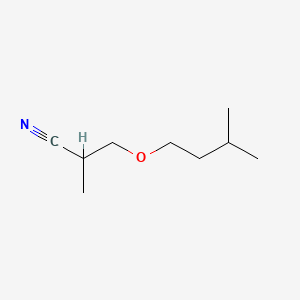

![2-{(E)-[(1-Tetradecyl-1H-imidazol-2-yl)methylidene]amino}ethan-1-ol](/img/structure/B14270067.png)
![4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol](/img/structure/B14270069.png)
